

Bioanalytical Method for Lopinavir in Human Plasma Using Lopinavir-d7

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Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed bioanalytical method for the quantification of lopinavir in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a deuterated internal standard, **Lopinavir-d7**, to ensure accuracy and precision. The protocols described herein are intended for use in research and drug development settings for pharmacokinetic and therapeutic drug monitoring studies.

Method Overview

This bioanalytical method involves the isolation of lopinavir and its deuterated internal standard, **Lopinavir-d7**, from human plasma via protein precipitation. The extracted analytes are then separated using reverse-phase high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The method has been developed to be robust, selective, and sensitive for the quantification of lopinavir in a complex biological matrix.

Experimental Protocols Materials and Reagents



- · Lopinavir reference standard
- **Lopinavir-d7** internal standard (IS)
- HPLC-grade methanol
- HPLC-grade acetonitrile
- Formic acid, analytical grade
- Ammonium acetate, analytical grade
- Human plasma (with K2EDTA as anticoagulant)
- Deionized water

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system
- Tandem mass spectrometer with an electrospray ionization (ESI) source
- Analytical column: Agilent ZORBAX Eclipse XDB-C18 or equivalent
- Microcentrifuge
- Vortex mixer
- Precision pipettes

Preparation of Stock and Working Solutions

- Lopinavir Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of lopinavir reference standard in methanol to obtain a final concentration of 1 mg/mL.
- **Lopinavir-d7** Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of **Lopinavir-d7** in methanol to achieve a final concentration of 1 mg/mL.



 Working Solutions: Prepare serial dilutions of the lopinavir stock solution in a mixture of methanol and water (1:1, v/v) to create calibration standards and quality control (QC) samples. The IS working solution should be prepared by diluting the IS stock solution in methanol to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

- Label microcentrifuge tubes for calibration standards, QCs, and unknown plasma samples.
- Pipette 100 μL of human plasma into the appropriately labeled tubes.
- Add 20 μL of the Lopinavir-d7 IS working solution (100 ng/mL) to all tubes except for the blank plasma samples (add 20 μL of methanol instead).
- Vortex mix for 10 seconds.
- Add 300 μL of cold acetonitrile to each tube to precipitate the plasma proteins.
- Vortex mix vigorously for 1 minute.
- Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean set of labeled tubes.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract with 100 μL of the mobile phase.
- Vortex mix for 30 seconds and transfer to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Conditions Liquid Chromatography



Parameter	Condition
Column	Agilent ZORBAX Eclipse XDB-C18 (4.6 x 150 mm, 5 μm)
Mobile Phase A	5 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	60% B to 90% B over 5 min, hold at 90% B for 2 min, return to 60% B for 1 min
Flow Rate	0.8 mL/min
Injection Volume	10 μL
Column Temperature	40°C
Run Time	8 minutes

Mass Spectrometry

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Lopinavir Transition	m/z 629.4 → 447.3[1][2]
Lopinavir-d7 Transition	m/z 636.4 → 454.3
Dwell Time	200 ms
Collision Energy	Optimized for specific instrument
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	400°C

Method Validation Summary



The following tables summarize the typical validation parameters for a bioanalytical method for lopinavir in human plasma. The data presented is a composite from multiple sources and serves as a guideline.

Table 1: Calibration Curve and Linearity

Analyte	Calibration Range (ng/mL)	Correlation Coefficient (r²)
Lopinavir	10 - 10,000	> 0.99[3]

Table 2: Precision and Accuracy

QC Level	Concentration (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%)
LLOQ	10	< 15	< 15	85 - 115
Low	30	< 15	< 15	85 - 115
Medium	500	< 15	< 15	85 - 115
High	8,000	< 15	< 15	85 - 115

Data adapted from typical FDA guidance for bioanalytical method validation.

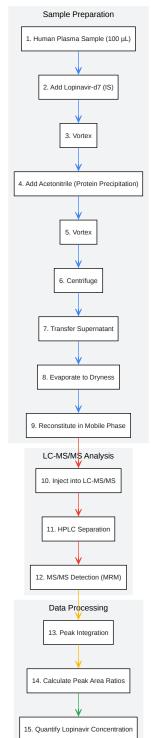
Table 3: Recovery

Analyte	Low QC (%)	Medium QC (%)	High QC (%)
Lopinavir	> 85	> 85	> 85
Lopinavir-d7	> 85	> 85	> 85

Experimental Workflow Diagram







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